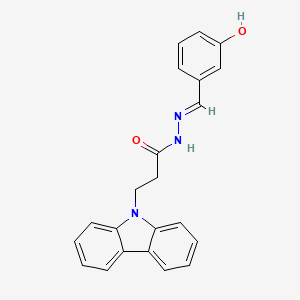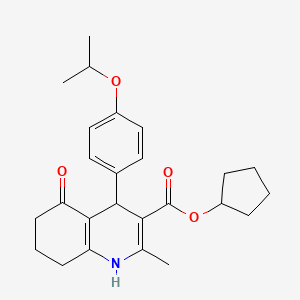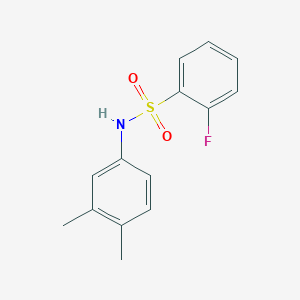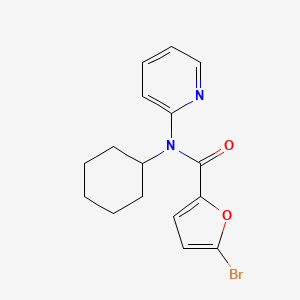![molecular formula C17H20N2O4S B5508764 N~2~-(2-methoxyphenyl)-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5508764.png)
N~2~-(2-methoxyphenyl)-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
"N2-(2-methoxyphenyl)-N1-methyl-N2-[(4-methylphenyl)sulfonyl]glycinamide" is a compound that may be associated with sulfonamide chemistry, known for a wide range of applications from drug development to material science due to their unique structural and functional characteristics. Sulfonamides are a group of compounds featuring a sulfonyl amide functional group, which significantly influences their chemical behavior and physical properties.
Synthesis Analysis
The synthesis of compounds similar to "N2-(2-methoxyphenyl)-N1-methyl-N2-[(4-methylphenyl)sulfonyl]glycinamide" often involves complex organic synthesis routes. These routes can include steps like sulfonylation, amidation, and alkylation, tailored to introduce specific functional groups to the molecule. For instance, the synthesis of methyl sulfomycinate and sulfomycinic amide from diethoxyacetonitrile showcases the type of convergent synthesis approach that might be employed for similar compounds (Bagley & Glover, 2006).
Molecular Structure Analysis
The molecular structure of compounds like "N2-(2-methoxyphenyl)-N1-methyl-N2-[(4-methylphenyl)sulfonyl]glycinamide" is characterized by X-ray diffraction, NMR, and FT-IR spectroscopy. These techniques allow for detailed insight into the compound's configuration, conformation, and electronic structure, providing a foundation for understanding its reactivity and properties. A study demonstrated the molecular structure, spectral analysis, and theoretical insights into a similar sulfonamide compound, offering insights into its electronic and structural characteristics (Murugavel et al., 2017).
Aplicaciones Científicas De Investigación
Synthetic Chemistry Applications
Research has shown the use of compounds similar to N2-(2-methoxyphenyl)-N1-methyl-N2-[(4-methylphenyl)sulfonyl]glycinamide in the synthesis of complex organic molecules. For instance, derivatives of Weinreb amides have been utilized for the synthesis of 4-aryl-1,2,3,4-tetrahydroisoquinoline frameworks, which are of interest due to their pharmacological properties (Harikrishna Kommidi, Sivaraman Balasubramaniam, & I. Aidhen, 2010). This demonstrates the compound's role in facilitating complex synthetic routes and generating pharmacologically relevant structures.
Pharmacological Research
Compounds structurally related to N2-(2-methoxyphenyl)-N1-methyl-N2-[(4-methylphenyl)sulfonyl]glycinamide have been evaluated for their antitumor properties. A study highlighted the evaluation of sulfonamide-focused libraries in cell-based antitumor screens, identifying potent cell cycle inhibitors that have advanced to clinical trials (T. Owa, A. Yokoi, et al., 2002). This underscores the importance of such compounds in the development of new oncology therapeutics.
Herbicidal Activity
The reaction of similar compounds with Lawesson's Reagent has been explored for synthesizing 1,3,2-diazaphospholidin-4-thione-2-sulfides with selective herbicidal activity. This indicates the potential application in agriculture for controlling specific weeds without harming crops (Liang‐Nian He & Ruyu Chen, 1997).
Bone Health
Further pharmacological studies revealed the osteoclast inhibitory activity of related compounds, suggesting potential therapeutic applications in preventing osteoporosis and related bone diseases (Eunjin Cho, Zhihao Chen, et al., 2020). This area of research highlights the compound's relevance in developing treatments for bone health.
Propiedades
IUPAC Name |
2-(2-methoxy-N-(4-methylphenyl)sulfonylanilino)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-13-8-10-14(11-9-13)24(21,22)19(12-17(20)18-2)15-6-4-5-7-16(15)23-3/h4-11H,12H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COXVSIOUYWJDAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC)C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[N-(2-Methoxyphenyl)4-methylbenzenesulfonamido]-N-methylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-[3-(3-chloro-5-isoxazolyl)propanoyl]-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5508687.png)
![8-fluoro-N-[2-(1H-pyrazol-1-ylmethyl)benzyl]-2-quinolinecarboxamide](/img/structure/B5508691.png)

![2-methoxy-4-{[(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)imino]methyl}phenyl 4-fluorobenzoate](/img/structure/B5508698.png)
![2-{[(1S*,5R*)-3-(tetrahydro-2H-pyran-4-yl)-3,6-diazabicyclo[3.2.2]non-6-yl]methyl}benzoic acid](/img/structure/B5508700.png)
![3-phenyl-7-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-ylcarbonyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine dihydrochloride](/img/structure/B5508712.png)

![N-(3,4-dichlorophenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5508724.png)


![2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B5508739.png)
![3-[(4-ethoxybenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5508753.png)

![N-{[3-(2,4-difluorophenyl)-1H-pyrazol-4-yl]methyl}-1-(2-furyl)-N-methylethanamine](/img/structure/B5508785.png)